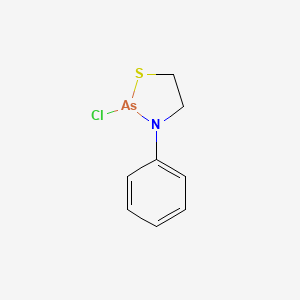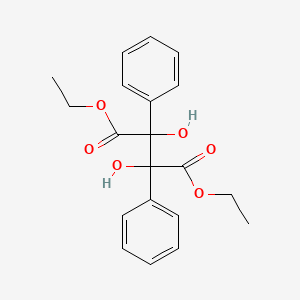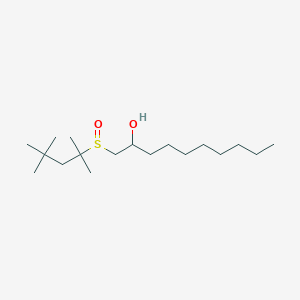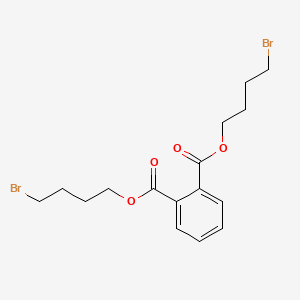![molecular formula C8H16BrNS B14491203 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide CAS No. 63344-42-3](/img/structure/B14491203.png)
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide is an organic compound characterized by the presence of a sulfanyl group attached to a but-2-en-1-yl chain, and an iminium group bonded to a dimethylethan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide typically involves the following steps:
Formation of the But-2-en-1-yl Sulfanyl Intermediate: This step involves the reaction of but-2-en-1-ol with a thiol compound under acidic conditions to form the but-2-en-1-yl sulfanyl intermediate.
Formation of the Iminium Bromide: The intermediate is then reacted with N,N-dimethylethan-1-amine in the presence of a brominating agent such as hydrogen bromide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iminium group can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide involves its interaction with molecular targets such as enzymes and receptors. The iminium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide: Similar structure but with an additional carbon in the chain.
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylprop-3-en-1-iminium bromide: Similar structure but with one less carbon in the chain.
Uniqueness
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide is unique due to its specific chain length and the presence of both sulfanyl and iminium groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63344-42-3 |
|---|---|
Formule moléculaire |
C8H16BrNS |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
1-but-2-enylsulfanylethylidene(dimethyl)azanium;bromide |
InChI |
InChI=1S/C8H16NS.BrH/c1-5-6-7-10-8(2)9(3)4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XTKKUQOTWCUURD-UHFFFAOYSA-M |
SMILES canonique |
CC=CCSC(=[N+](C)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


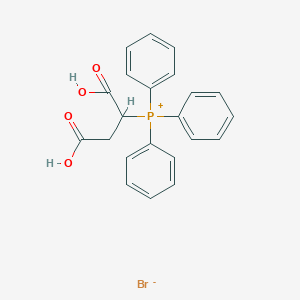

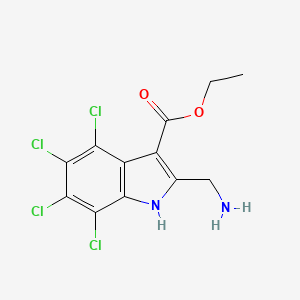
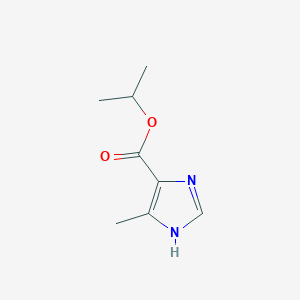
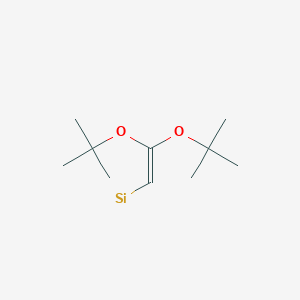
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
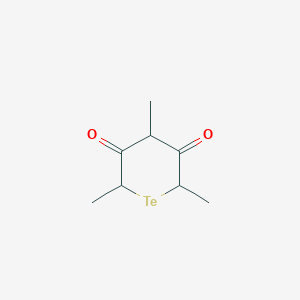
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
